An In-depth Technical Guide to 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone
An In-depth Technical Guide to 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone
Abstract
This technical guide provides a comprehensive scientific overview of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, a complex organic molecule incorporating a dichlorinated benzophenone scaffold and a pyrrolidinomethyl moiety. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from closely related analogues and foundational organic chemistry principles to present a robust profile of its synthesis, physicochemical properties, potential biological activities, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a well-rounded and scientifically-grounded resource for understanding and potentially developing this and similar compounds.
Introduction
Benzophenone and its derivatives are a well-established class of compounds with significant applications ranging from photochemistry to medicinal chemistry.[1][2] The incorporation of halogen atoms, such as chlorine, can significantly modulate the electronic and lipophilic properties of the benzophenone core, often enhancing biological activity.[1] Concurrently, the pyrrolidine ring is a prominent scaffold in a multitude of natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and serve as a key pharmacophore.[3][4][5] The pyrrolidine moiety can enhance aqueous solubility and provide hydrogen bond donor or acceptor capabilities, which are crucial for molecular interactions with biological targets.[4][6]
The specific compound, 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, combines these structural features. While direct literature on this exact molecule is scarce, its constituent parts suggest a strong potential for biological activity, warranting a detailed theoretical and practical exploration. This guide will, therefore, construct a comprehensive profile of the target molecule by leveraging established synthetic methodologies, structure-activity relationships of related compounds, and standard analytical techniques.
Chemical Structure
The IUPAC name for the topic compound is (2,4-dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone. Its structure is characterized by a central ketone group linking two phenyl rings. One ring is substituted with chlorine atoms at the 2 and 4 positions, and the other ring is substituted with a pyrrolidinomethyl group at the 2' position.
Caption: Chemical structure of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves three main stages:
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Friedel-Crafts Acylation: Synthesis of the dichlorobenzophenone core.
-
Benzylic Bromination: Introduction of a reactive handle on the second phenyl ring.
-
Nucleophilic Substitution: Introduction of the pyrrolidine moiety.
Caption: Proposed synthetic workflow for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,4-Dichloro-2'-methylbenzophenone (via Friedel-Crafts Acylation)
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To a stirred solution of 1,3-dichlorobenzene (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.3 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2'-(Bromomethyl)-2,4-dichlorobenzophenone (via Benzylic Bromination)
-
Dissolve the 2,4-Dichloro-2'-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, with initiation by a UV lamp if necessary. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization.
Step 3: Synthesis of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (via Nucleophilic Substitution)
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To a solution of 2'-(Bromomethyl)-2,4-dichlorobenzophenone (1.0 eq) in acetonitrile (CH₃CN), add pyrrolidine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the final compound by column chromatography on silica gel to yield 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.
Physicochemical Properties
The exact physicochemical properties of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone have not been experimentally determined. However, they can be estimated based on its chemical structure and data from analogous compounds.
| Property | Value (Estimated) | Basis of Estimation |
| Molecular Formula | C₁₈H₁₇Cl₂NO | Calculated |
| Molecular Weight | 334.24 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogy to similar benzophenones |
| Melting Point | 95 - 110 °C | Inferred from related dichlorobenzophenones |
| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (Hexane). Insoluble in water. | General solubility of benzophenone derivatives |
| pKa (of protonated pyrrolidine) | 8.5 - 9.5 | Typical pKa of tertiary amines |
Putative Mechanism of Action and Pharmacological Profile
The pharmacological profile of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone is likely to be influenced by both the dichlorobenzophenone core and the pyrrolidinomethyl substituent.
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Benzophenone Core: Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][10][11] The chloro substituents can enhance these activities.[1]
-
Pyrrolidine Moiety: The pyrrolidine scaffold is a key component in many centrally active drugs and enzyme inhibitors.[3][5][12] Its presence suggests that the target compound could have affinity for receptors or enzymes in the central nervous system. Pyrrolidine derivatives have shown promise as anticonvulsant, anti-inflammatory, and cholinesterase inhibiting agents.[12][13][14]
Given these characteristics, 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone could potentially act as an enzyme inhibitor or a receptor antagonist. For instance, many compounds with a benzophenone scaffold have been investigated as histamine H3 receptor antagonists.[15]
Caption: Conceptual signaling pathway for the putative action of the title compound.
Analytical Methods
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone. The following techniques are recommended.[16][17][18]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), benzylic methylene protons (singlet, δ ~3.6-3.8 ppm), pyrrolidine methylene protons (multiplets, δ ~1.7-2.6 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~195-200 ppm), aromatic carbons (δ ~120-140 ppm), benzylic carbon (δ ~60-65 ppm), pyrrolidine carbons (δ ~25-55 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 333/335/337 (due to chlorine isotopes). Characteristic fragmentation pattern involving cleavage of the pyrrolidinomethyl group. |
| FT-IR | Strong C=O stretch (~1670 cm⁻¹), C-Cl stretch (~1000-1100 cm⁻¹), aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, when run with a suitable mobile phase (e.g., acetonitrile/water gradient) on a C18 column with UV detection. |
Standard Operating Procedure: HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Conclusion
2,4-Dichloro-2'-pyrrolidinomethyl benzophenone is a molecule of significant interest due to the combined structural features of a dichlorinated benzophenone and a pyrrolidinomethyl group. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related compounds. The proposed synthetic route is practical, and the predicted physicochemical and spectroscopic properties offer a solid basis for future experimental work. The potential for diverse biological activities, particularly in the realms of CNS disorders, inflammation, and oncology, makes this and similar compounds attractive targets for further investigation in drug discovery and development.
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